molecular formula C9H13ClO4 B11761322 (4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol

(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol

Cat. No.: B11761322
M. Wt: 220.65 g/mol
InChI Key: OFZRLVSQPBQNQB-XHZGKMSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[53104,11]undecane-4,6-diol is a complex organic compound with a unique tricyclic structure This compound is characterized by its specific stereochemistry and the presence of chlorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol typically involves multiple steps, including the formation of the tricyclic core and the introduction of the chlorine and hydroxyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.

    Halogenation: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chlorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may interact with biological targets in novel ways, leading to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could be harnessed for specific industrial applications.

Mechanism of Action

The mechanism of action of (4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol: Unique due to its specific stereochemistry and functional groups.

    Other Tricyclic Compounds: Similar tricyclic structures but with different functional groups or stereochemistry.

    Chlorinated Compounds: Compounds with chlorine atoms but different core structures.

Uniqueness

The uniqueness of (4S,5R,6R)-5-chloro-2,10-dioxatricyclo[53104,11]undecane-4,6-diol lies in its specific combination of a tricyclic core, chlorine atom, and hydroxyl groups

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol

InChI

InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2/t4?,5?,6-,7-,8?,9-/m1/s1

InChI Key

OFZRLVSQPBQNQB-XHZGKMSQSA-N

Isomeric SMILES

C1COC2C3C1[C@H]([C@H]([C@]3(CO2)O)Cl)O

Canonical SMILES

C1COC2C3C1C(C(C3(CO2)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.